3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
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Description
3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a useful research compound. Its molecular formula is C10H10ClN3O2S and its molecular weight is 271.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and X-Ray Crystal Structure: Novel Pyrazolo[3,4-B]pyridin-3-Ol derivatives, including those related to the target compound through sulfonylation reactions, have been synthesized. Their molecular structures were characterized by spectroscopic methods and X-ray diffraction analysis. Theoretical calculations, including density functional theory (DFT) and molecular electrostatic potential (MESP) analyses, were conducted to understand the molecular geometry and electronic properties of these compounds (Shen et al., 2014).
Catalytic Applications and Synthesis of Complex Molecules
Ionic Liquid Catalyst
The use of novel ionic liquids, such as 1-sulfopyridinium chloride, for catalyzing tandem Knoevenagel–Michael reactions demonstrates the versatility of sulfonyl chloride derivatives in facilitating chemical transformations. This efficient, homogeneous, and reusable catalyst promotes the synthesis of complex organic molecules under mild conditions (Moosavi-Zare et al., 2013).
Magnetically Separable Catalysts
Graphene oxide anchored with sulfonic acid, incorporating similar sulfonyl chloride moieties, has been used as a novel and highly efficient catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives. This approach highlights the role of such compounds in creating heterogeneous catalysts that can be easily recovered and reused, contributing to greener chemical processes (Zhang et al., 2016).
Miscellaneous Applications
Antimicrobial Activity
Derivatives of the target compound have been explored for their antimicrobial properties. For instance, compounds synthesized from similar pyrazole scaffolds have shown significant antimicrobial activity, indicating the potential of these molecules in developing new antimicrobial agents (El‐Emary et al., 2002).
Heterocyclic Sulfonamides and Sulfonyl Fluorides
Sulfur-functionalized derivatives have been utilized for the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This application demonstrates the compound's utility in synthesizing pharmacologically relevant molecules through efficient synthetic routes (Tucker et al., 2015).
Properties
IUPAC Name |
3-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S/c1-14-10-8(9(13-14)6-2-3-6)4-7(5-12-10)17(11,15)16/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZMBPHPIVCWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=N1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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